

An In-depth Technical Guide to the Chemical Structure of 4-Amino-TEMPO

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Compound of Interest		
Compound Name:	4-Amino-TEMPO	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the detailed chemical structure of **4-Amino-TEMPO** (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with significant applications in biomedical research, materials science, and industrial processes. This document outlines its structural and physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and presents a logical visualization of its structural information.

Core Chemical Structure and Identifiers

4-Amino-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) where an amino group is substituted at the C4 position of the piperidine ring. This modification allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.[1][2] The presence of the nitroxide radical is central to its utility as a spin label and antioxidant.[1][2][3]

A summary of the key chemical identifiers for **4-Amino-TEMPO** is provided in the table below.



Identifier	Value
CAS Number	14691-88-4[3][4][5]
Molecular Formula	C9H19N2O[3][4][5]
Molecular Weight	171.26 g/mol [3][4][5]
SMILES	CC1(C)CC(N)CC(C)(C)N1[O]
InChI Key	XUXUHDYTLNCYQQ-UHFFFAOYSA-N
Synonyms	Tempamine, 4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy, 4-Amino-2,2,6,6-tetramethylpiperidinooxyl[4]

Physicochemical and Crystallographic Data

The physical and chemical properties of **4-Amino-TEMPO** are crucial for its handling, storage, and application in various experimental setups. The compound is typically an orange to reddish-brown solid.[1]

Property	Value
Appearance	Orange to reddish-brown solid[1]
Melting Point	33-36 °C
Storage Temperature	2-8 °C

The detailed three-dimensional structure of **4-Amino-TEMPO** has been determined by X-ray crystallography, and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 657697.[4] This crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. The associated publication for this crystal structure can be found with the DOI: 10.1107/S1600536807032898.[4]

Note: Access to the full crystallographic data (CIF file) may require a subscription to the CCDC database. For the purpose of this guide, a representative summary of typical bond lengths and



angles for similar structures is provided for illustrative purposes, as direct access to the specific file was not available.

Bond	Typical Length (Å)
N-O	1.28 - 1.30
C-N (ring)	1.47 - 1.49
C-C (ring)	1.52 - 1.54
C-N (amino)	1.45 - 1.47

Angle	Typical Value (°)
C-N-C (ring)	110 - 112
O-N-C	115 - 118
C-C-N (ring)	108 - 110

Experimental Protocols Synthesis of 4-Amino-TEMPO

A common synthetic route to **4-Amino-TEMPO** involves a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. A detailed, two-part synthesis procedure is outlined below.[6] [7]

Part 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

- Acetylation: In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.
- Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.



- Remove the solvent under reduced pressure. Wash the resulting precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.
- Oxidation: In a 250 ml round-bottomed flask, mix 500 mg (1.92 mmol) of the acetamide acetate with 20 ml of a 5% sodium carbonate aqueous solution.
- Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate to the solution.
- Cool the mixture to 0-4 °C.
- Slowly add 1.58 ml (51.58 mmol) of a cold 30% aqueous solution of hydrogen peroxide.
- Allow the mixture to warm to room temperature and stir for 72 hours.
- Filter the resulting orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.
- Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.[6][7]

Part 2: Synthesis of 4-Amino-TEMPO

- Hydrolysis: Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% aqueous KOH solution.
- Heat the solution to reflux for 36 hours.
- Cool the solution to room temperature and saturate it with K₂CO₃.
- Extraction: Extract the product with diethyl ether.
- Collect the organic phase, dry it over anhydrous Na₂SO₄, and evaporate the solvent to obtain 4-Amino-TEMPO as a red liquid which crystallizes upon cooling.[6][7]

Characterization Protocols



Due to the paramagnetic nature of the nitroxide radical, standard ¹H NMR spectra of **4-Amino-TEMPO** exhibit broad, largely uninterpretable signals. To obtain a well-resolved spectrum, the sample can be reduced to its corresponding hydroxylamine.

Sample Preparation and Analysis:

- Dissolve the 4-Amino-TEMPO sample in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).
- To reduce the radical and obtain sharp NMR signals, a reducing agent such as phenylhydrazine can be added to the NMR tube.
- Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
 [6]

FT-IR spectroscopy is used to identify the functional groups present in the **4-Amino-TEMPO** molecule.

Sample Preparation and Analysis:

- Prepare a KBr (potassium bromide) pellet by mixing a small amount of the 4-Amino-TEMPO sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, for liquid samples, a thin film can be prepared between two KBr plates.
- Record the spectrum in the range of 4000-400 cm⁻¹.
- Characteristic peaks for **4-Amino-TEMPO** include N-H stretching vibrations from the amino group, C-H stretching from the methyl and methylene groups, and N-O stretching from the nitroxide radical.[8][9]

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of **4-Amino-TEMPO**. Electron Ionization (EI) is a common technique for this purpose.

Experimental Procedure:

• Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile



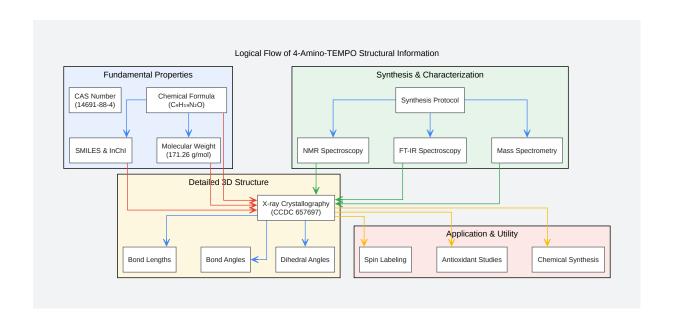
samples.

- Ionize the sample using a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of **4-Amino-TEMPO** (m/z = 171.26).
- Common fragmentation pathways for piperidine-based nitroxides involve the loss of methyl groups (M-15) and other characteristic fragments. The fragmentation pattern provides valuable structural information.

Logical Relationships of Structural Information

The following diagram illustrates the interconnectedness of the various pieces of structural information for **4-Amino-TEMPO**.





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Caption: Interrelationship of **4-Amino-TEMPO**'s structural data.

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